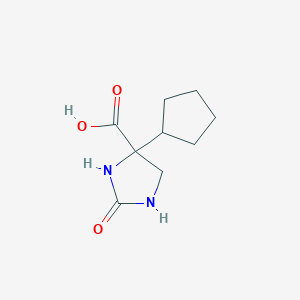

methyl 3-acetyl-1H-indole-5-carboxylate

説明

"Methyl 3-acetyl-1H-indole-5-carboxylate" is a chemical compound belonging to the indole family, characterized by its unique molecular structure that incorporates both acetyl and carboxylate functional groups. This compound serves as a versatile intermediate in the synthesis of a wide range of heterocyclic compounds, owing to the reactivity of its functional groups and the stability provided by the indole core.

Synthesis Analysis

Synthesis of methyl 3-acetyl-1H-indole-5-carboxylate involves several key steps, including regioselective dibromination, metal-assisted intramolecular C-N cyclization, and oxidative heterocyclization. For instance, the regioselective dibromination of methyl indole-3-carboxylate with bromine in acetic acid yields methyl 5,6-dibromoindole-3-carboxylate, demonstrating the compound's synthesis versatility (Parsons et al., 2011).

Molecular Structure Analysis

A comprehensive analysis of the molecular structure of methyl 1H-indol-5-carboxylate has been reported using density functional theory. This analysis includes investigations into ground state geometry, molecular properties, electronic structure, and the effects of solvents on optimized geometry and inter-molecular hydrogen bonding (Srivastava et al., 2017).

Chemical Reactions and Properties

Functionalization of methyl 3-acetyl-5-[(methoxycarbonyl)amino]-2-methyl-1H-indole-1-carboxylate through oxidative heterocyclization and condensation with o-phenylenediamine showcases the compound's chemical reactivity and its potential in yielding novel heterocyclic derivatives (Velikorodov et al., 2016).

Physical Properties Analysis

The synthesis, structural evaluation, and characterization of derivatives of methyl indole-3-carboxylate, such as 5-methyl-6-acetyl substituted indole, provide insights into the compound's physical properties, including its crystal structures and hydrogen bonding patterns (Kukuljan et al., 2016).

Chemical Properties Analysis

The chemical properties of methyl 3-acetyl-1H-indole-5-carboxylate can be further understood through the study of its derivatives and their reactions, including N-acetylation reactions and the synthesis of biologically relevant molecules. These studies elucidate the compound's reactivity and potential applications in the synthesis of complex heterocyclic compounds (Dzygiel et al., 2004).

科学的研究の応用

Indole Synthesis and Classification

Indole derivatives, such as methyl 3-acetyl-1H-indole-5-carboxylate, are synthesized through various methods, including the Fischer, Bartoli, and Bischler indole syntheses. These methods are pivotal for constructing indole nuclei essential for developing pharmaceuticals and materials with unique properties. Taber and Tirunahari (2011) provide a comprehensive review of indole synthesis, outlining nine strategic approaches that classify all indole syntheses, which are critical for the development of new indole-based compounds with potential applications in drug discovery and material science (Taber & Tirunahari, 2011).

Phytomelatonin and Indole Derivatives in Plants

Indole derivatives also play a significant role in plant biology. For instance, melatonin, an indoleamine, has been identified in various plant species, suggesting that these compounds are synthesized in and absorbed by plants. Their functions range from acting as antioxidants or growth promoters to coordinating photoperiodic responses and regulating plant reproductive physiology (Paredes et al., 2009).

DNA Methyltransferase Inhibitors

Research on DNA methylation, a critical epigenetic process, has identified indole derivatives as potential DNA methyltransferase inhibitors. These compounds have shown promise in inhibiting hypermethylation, restoring suppressor gene expression, and exerting antitumor effects in both in vitro and in vivo models, highlighting their potential in cancer therapy (Goffin & Eisenhauer, 2002).

Chemoprotective Agents in Cancer

Indole-3-carbinol (I3C) and its derivatives have been studied for their chemoprotective properties against cancer. These compounds, derived from cruciferous vegetables, have been shown to modulate enzyme activities relevant to carcinogenesis, offering a natural approach to cancer prevention (Bradlow, 2008).

Hepatic Protection

Indole derivatives, including I3C and its major derivatives, have demonstrated protective effects against chronic liver diseases such as viral hepatitis, hepatic steatosis, and hepatocellular carcinoma. These effects are attributed to their ability to regulate transcriptional factors, alleviate oxidative stress, and modulate enzymes relevant to lipid metabolism and detoxification processes, showcasing the therapeutic potential of indole derivatives in liver disease management (Wang et al., 2016).

Safety And Hazards

将来の方向性

The future directions of research on methyl 3-acetyl-1H-indole-5-carboxylate could involve the investigation of novel methods of synthesis due to the importance of this significant ring system . Additionally, its application as biologically active compounds for the treatment of various disorders could be further explored .

特性

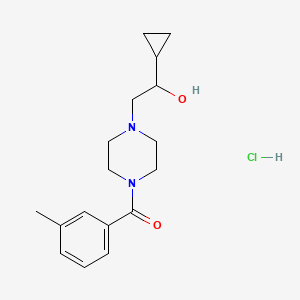

IUPAC Name |

methyl 3-acetyl-1H-indole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-7(14)10-6-13-11-4-3-8(5-9(10)11)12(15)16-2/h3-6,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTFSAFFYUCWCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C1C=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-acetyl-1H-indole-5-carboxylate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B2489482.png)

![3-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine](/img/structure/B2489484.png)

![2-[7-(4-chlorophenyl)-1-ethyl-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]-N-(3-methylbutyl)acetamide](/img/structure/B2489485.png)

![4-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2489490.png)

![5-[(2,6-Dichlorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2489492.png)

![3,4,5-triethoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2489500.png)